

Application Notes and Protocols for High-Throughput Screening with Diosuxentan (SC0062)

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Compound of Interest

Compound Name: *Diosuxentan*

Cat. No.: *B15606746*

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Introduction

Diosuxentan, also known as SC0062, is a potent and highly selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin system, particularly the activation of the ETA receptor by endothelin-1 (ET-1), is implicated in various pathological processes, including vasoconstriction, inflammation, and fibrosis.[1] This makes the ETA receptor a compelling target for therapeutic intervention in cardiovascular, renal, and neuronal inflammatory diseases. [3] **Diosuxentan's** high affinity and selectivity for the ETA receptor make it an excellent candidate for drug development programs and a valuable tool for research in these areas.

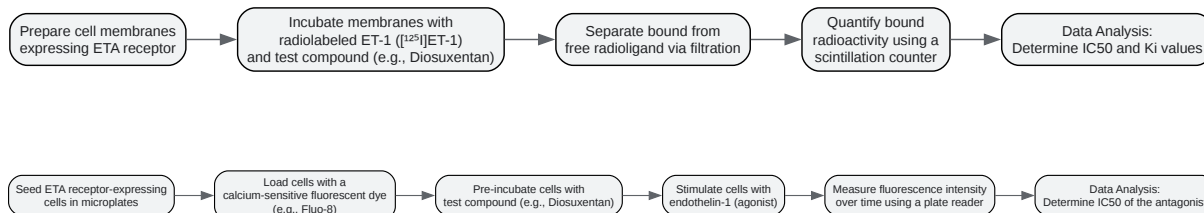
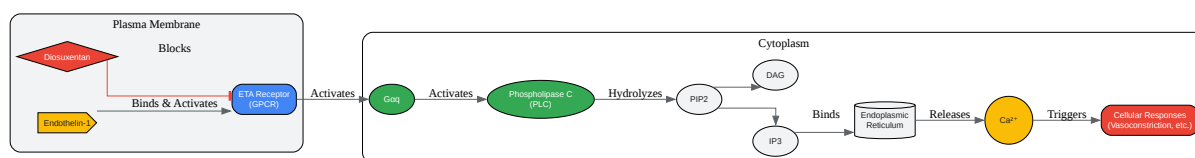
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize ETA receptor antagonists like **Diosuxentan**. The provided methodologies are suitable for screening large compound libraries and confirming the activity of potential hits.

Mechanism of Action

Diosuxentan is a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR). The ETA receptor primarily couples through the Gαq subunit. Upon binding of its endogenous ligand, endothelin-1, the receptor activates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which triggers various downstream cellular responses.

Diosuxentan blocks the binding of endothelin-1 to the ETA receptor, thereby inhibiting this signaling cascade.



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References

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